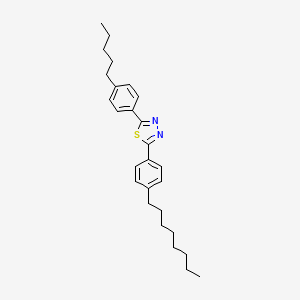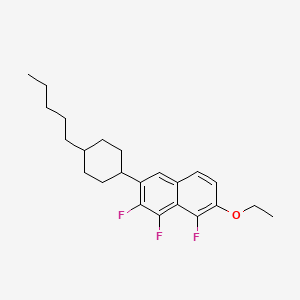![molecular formula C26H27Br3O2 B12543211 1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] CAS No. 142449-23-8](/img/structure/B12543211.png)
1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is a complex organic compound characterized by its brominated phenylene and methoxymethyl benzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] typically involves multi-step organic reactions. The starting materials often include brominated phenylene derivatives and methoxymethyl benzene compounds. The synthesis may proceed through the following steps:
Bromination: Bromination of phenylene derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: Coupling of the brominated phenylene with ethane-2,1-diyl groups using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Methoxymethylation: Introduction of methoxymethyl groups to the benzene rings using methoxymethyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert brominated groups to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and ethanol.
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), and dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: De-brominated compounds.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated phenylene and methoxymethyl benzene groups may contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2-Chloro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-chloro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Fluoro-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-fluoro-3-(methoxymethyl)benzene]
- 1,1’-[(2-Iodo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-iodo-3-(methoxymethyl)benzene]
Uniqueness
1,1’-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene] is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable compared to chlorine, fluorine, and iodine, which can affect the compound’s chemical and physical properties, such as solubility, stability, and biological activity.
Properties
CAS No. |
142449-23-8 |
|---|---|
Molecular Formula |
C26H27Br3O2 |
Molecular Weight |
611.2 g/mol |
IUPAC Name |
2-bromo-1,3-bis[2-[2-bromo-3-(methoxymethyl)phenyl]ethyl]benzene |
InChI |
InChI=1S/C26H27Br3O2/c1-30-16-22-10-4-8-20(25(22)28)14-12-18-6-3-7-19(24(18)27)13-15-21-9-5-11-23(17-31-2)26(21)29/h3-11H,12-17H2,1-2H3 |
InChI Key |
ZDNPWCSOTOXPTL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC(=C1Br)CCC2=C(C(=CC=C2)CCC3=C(C(=CC=C3)COC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


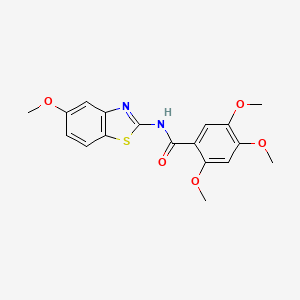
![4-[(1,2-Dihydrotetrazolo[1,5-a]quinazolin-5-yl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B12543138.png)
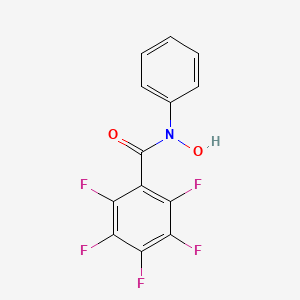
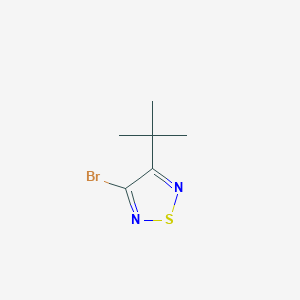

![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)
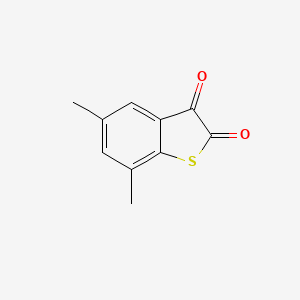

![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
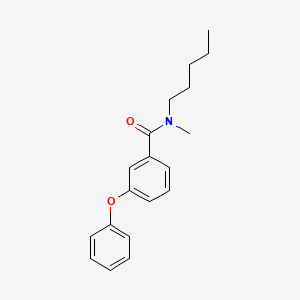
![Bicyclo[4.1.0]heptan-1-ol, 5-(3-butenyl)-](/img/structure/B12543198.png)
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
